molecular formula C36H31F2N5O4S B1681177 Sufugolix CAS No. 308831-61-0

Sufugolix

Cat. No. B1681177
Key on ui cas rn: 308831-61-0
M. Wt: 667.7 g/mol
InChI Key: UCQSBGOFELXYIN-UHFFFAOYSA-N
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Patent
US06849738B2

Procedure details

6-(4-aminophenyl)-5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H, 3H)-dione (0.50 g, 0.84 mmol) was dissolved in dimethyl acetamide (2 ml), pyridine (82 μl, 1.01 mmol) was added thereto, and the mixture was stirred. Phenyl chloroformate (phenyl chlorocarbonate)(126 μl, 1.01 mmol) was added thereto dropwise under ice-cooling, and the mixture was stirred at room temperature for 2 hours. O-methylhydroxylamine hydrochloride (77.2 mg, 92.4 μmol) and triethylamine (336 μl, 2.77 mmol) were added thereto, and the mixture was stirred at 50° C. for 12 hours. Water (30 ml) was added thereto, and the mixture was vigorously stirred. The crystals were filtered, and dried under vacuum at 40° C. to give white crystals of 5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-6-[4-(3-methoxyureido)phenyl]-3-phenylthieno[2,3-d]pyrimidine-2,4(1H, 3H)-dione (0.55 g, 98.2%).
Name
6-(4-aminophenyl)-5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H, 3H)-dione
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
82 μL
Type
reactant
Reaction Step Two
[Compound]
Name
Phenyl chloroformate (phenyl chlorocarbonate)
Quantity
126 μL
Type
reactant
Reaction Step Three
Quantity
77.2 mg
Type
reactant
Reaction Step Four
Quantity
336 μL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:33][C:11]3[N:12]([CH2:24][C:25]4[C:30]([F:31])=[CH:29][CH:28]=[CH:27][C:26]=4[F:32])[C:13](=[O:23])[N:14]([C:17]4[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=4)[C:15](=[O:16])[C:10]=3[C:9]=2[CH2:34][N:35]([CH2:37][C:38]2[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=2)[CH3:36])=[CH:4][CH:3]=1.N1C=CC=CC=1.Cl.[CH3:51][O:52][NH2:53].C(N(CC)CC)C.C[C:62](N(C)C)=[O:63]>O>[CH2:37]([N:35]([CH2:34][C:9]1[C:10]2[C:15](=[O:16])[N:14]([C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=3)[C:13](=[O:23])[N:12]([CH2:24][C:25]3[C:26]([F:32])=[CH:27][CH:28]=[CH:29][C:30]=3[F:31])[C:11]=2[S:33][C:8]=1[C:5]1[CH:4]=[CH:3][C:2]([NH:1][C:62]([NH:53][O:52][CH3:51])=[O:63])=[CH:7][CH:6]=1)[CH3:36])[C:38]1[CH:39]=[CH:40][CH:41]=[CH:42][CH:43]=1 |f:2.3|

Inputs

Step One
Name
6-(4-aminophenyl)-5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H, 3H)-dione
Quantity
0.5 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C1=C(C2=C(N(C(N(C2=O)C2=CC=CC=C2)=O)CC2=C(C=CC=C2F)F)S1)CN(C)CC1=CC=CC=C1
Name
Quantity
2 mL
Type
reactant
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
82 μL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Phenyl chloroformate (phenyl chlorocarbonate)
Quantity
126 μL
Type
reactant
Smiles
Step Four
Name
Quantity
77.2 mg
Type
reactant
Smiles
Cl.CON
Name
Quantity
336 μL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
dropwise under ice-cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at 50° C. for 12 hours
Duration
12 h
STIRRING
Type
STIRRING
Details
the mixture was vigorously stirred
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C)CC1=C(SC=2N(C(N(C(C21)=O)C2=CC=CC=C2)=O)CC2=C(C=CC=C2F)F)C2=CC=C(C=C2)NC(=O)NOC
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: PERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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